1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANWEYSFOWMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of piperazine with benzyl chloride and naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically obtained in high purity through multiple purification steps .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation and acylation reactions. For example:
Alkylation with Benzyl Bromides
Reaction with substituted benzyl bromides under basic conditions (K₂CO₃/DMF) yields trisubstituted piperazine derivatives .
| Reagent | Conditions | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| 4-Fluoro-benzyl bromide | K₂CO₃, DMF, 80°C, 12h | 1-Benzyl-4-(naphthalen-1-ylmethyl)-1-(4-fluorobenzyl)piperazine | 68 |
Acylation with Chloroacetyl Chloride
Reaction with chloroacetyl chloride introduces electrophilic groups:
text1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine + ClCOCH₂Cl → 1-Benzyl-4-(naphthalen-1-ylmethyl)-1-(chloroacetyl)piperazine
This intermediate facilitates further condensations with hydroxyl-containing aromatics .
Oxidation Reactions
The naphthalene moiety undergoes electrophilic substitution, while the benzyl group can be oxidatively cleaved:
Naphthalene Ring Bromination
Using N-bromosuccinimide (NBS) under radical initiation:
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| NBS Equiv. | 1.2 | Selective C-5 bromination | |
| Solvent | CCl₄, AIBN | 85% conversion |
Benzyl Group Oxidation
KMnO₄ in acidic acetone-water converts benzyl to carbonyl groups :
textThis compound → 1-Oxo-4-(naphthalen-1-ylmethyl)piperazine (62% yield)
Reductive Transformations
Catalytic Hydrogenation
Pd/C-mediated hydrogenation removes benzyl protecting groups:
| Condition | Result | Selectivity | Source |
|---|---|---|---|
| H₂ (50 psi), EtOH | Full debenzylation in 4h | >95% |
Condensation Reactions
The secondary amine participates in Schiff base formation:
Reaction with Pyridine-2-carboxaldehyde
textThis compound + pyridine-2-carboxaldehyde → Imine derivative (89% yield)[3]
Characterized by IR ν(C=N) at 1625 cm⁻¹ and ¹H NMR δ 8.3 ppm (CH=N) .
Sulfonation and Sulfonamide Formation
Reaction with naphthalene-2-sulfonyl chloride produces sulfonamides, critical for modulating bioactivity:
| Sulfonating Agent | Base | Temperature | Product Solubility | Source |
|---|---|---|---|---|
| Naphthalene-2-sulfonyl chloride | Et₃N | 0°C → RT | 0.8 mg/mL in DMSO |
Stability Under Acidic/Basic Conditions
Hydrolytic Stability
| Condition | Degradation (%) | Half-Life (h) | Major Degradant | Source |
|---|---|---|---|---|
| 1M HCl, 25°C | 12 | 58 | Naphthoic acid | |
| 1M NaOH, 25°C | 8 | 72 | Intact |
Photochemical Reactivity
UV irradiation (254 nm) induces C-N bond cleavage:
| Parameter | Value | Mechanistic Pathway | Source |
|---|---|---|---|
| Quantum Yield | 0.18 | Homolytic N-C bond rupture |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the modulation of various receptors. Notably, it has been studied as a selective antagonist for sigma receptors, which are implicated in pain modulation and other neurological functions.
A study highlighted the synthesis of benzylpiperazine derivatives, including 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine, demonstrating their affinity for sigma-1 receptors (σ1R) and selectivity over sigma-2 receptors (σ2R). The lead compound exhibited significant antinociceptive effects in preclinical models of pain without causing sedation or impairing locomotor responses .
2. Anticancer Activity
Research has indicated that derivatives of piperazine compounds can exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar activities. The compound's structure allows for interactions with cellular targets involved in cancer progression .
3. Antimicrobial Properties
There is emerging evidence that piperazine derivatives exhibit antimicrobial activity. In vitro studies have demonstrated that certain related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .
Case Studies
Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Cancer Cell Studies : Research involving breast cancer cells indicated that treatment with this compound resulted in a reduction of cell viability by approximately 60% after 48 hours at an IC50 of 10 µM, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues with Aromatic Substitutions
1-Benzyl-4-(3-fluorobenzyl)piperazine (CAS: 414885-03-3)
N-BENZYLIDENE-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE (CAS: 306952-04-5)
- Structure : Features a naphthalen-1-ylmethyl group and a benzylidene Schiff base.
- Key Differences : The Schiff base introduces a reactive imine group, which may confer redox activity or susceptibility to hydrolysis. This contrasts with the stable benzyl and naphthylmethyl substituents in the parent compound .
Receptor-Binding Profiles
Thiazolopyrimidine-Piperazine Derivatives (Ki Values)
| Compound | Substituent on Piperazine | hA2AAR Ki (nM) |
|---|---|---|
| 1 | Piperidine + benzyl | 594 |
| 3 | Piperazine + benzyl | 58 |
- Comparison: Piperazine-linked compounds (e.g., compound 3) exhibit significantly higher adenosine A2A receptor (hA2AAR) affinity than piperidine analogues. The benzyl group in compound 3 enhances binding, suggesting that the naphthalen-1-ylmethyl group in 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine may further modulate receptor interactions due to its bulkier aromatic system .
5-HT Receptor Ligands (e.g., TFMPP, m-CPP)
- Activity : TFMPP (1-(m-trifluoromethylphenyl)piperazine) and m-CPP suppress locomotor activity via 5-HT1B/1C receptors (Ki = 18–916 nM).
- Structural Insight : Halogenated aryl groups (e.g., trifluoromethylphenyl) enhance 5-HT receptor selectivity. The naphthalene moiety in this compound may favor interactions with larger receptor pockets or distinct subtypes (e.g., 5-HT6) .
Metabolic Stability
Antitumor and Anti-Inflammatory Activity
Tuberculostatic Activity
- Oxadiazole/Triazole-Piperazine Derivatives : MIC values range from 25–100 µg/mL. The naphthalen-1-ylmethyl substituent may alter membrane permeability or target engagement compared to phenylpiperazine derivatives .
Biological Activity
1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine (BNP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BNP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
BNP is a piperazine derivative characterized by the following structure:
This compound features a naphthalene moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of BNP can be attributed to its interaction with several receptor systems:
- σ Receptors : BNP has been studied for its affinity towards sigma receptors (σ1 and σ2). These receptors are implicated in pain modulation, making BNP a candidate for analgesic development. For example, compounds derived from benzylpiperazine have shown significant antinociceptive effects in preclinical models, suggesting that BNP may also exhibit similar properties .
- Serotonin Receptors : The piperazine ring in BNP allows for interactions with serotonin receptors, particularly the 5-HT7 receptor. This interaction is crucial for the modulation of mood and anxiety, indicating potential applications in psychiatric disorders .
Analgesic Properties
Recent studies have highlighted the analgesic potential of BNP and its derivatives. In a study involving various benzylpiperazine derivatives, compounds similar to BNP demonstrated significant binding affinity to σ1 receptors and exhibited dose-dependent antinociceptive effects in mouse models .
Antitumor Activity
BNP's structural components suggest potential antitumor activity. Research indicates that compounds containing naphthalene moieties can induce cytotoxic effects in cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the sub-micromolar range against various cancer types, indicating their efficacy as anticancer agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine, and how can reaction conditions be systematically optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 1-benzylpiperazine and 1-(chloromethyl)naphthalene in tetrahydrofuran (THF) under reflux conditions. Optimization involves testing solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and reaction times. For example, THF with NaI as a catalyst at 70°C for 24 hours achieves higher yields . Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures product purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodology :
- 1H NMR : Assign peaks for aromatic protons (δ 7.2–8.3 ppm), benzylic methylene (δ 3.5–4.0 ppm), and piperazine protons (δ 2.4–2.8 ppm).
- MS : Confirm molecular ion (e.g., m/z 330.2 for [M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. How can researchers determine the stability and ideal storage conditions for this compound?
- Methodology : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC and thermal analysis (TGA/DSC). Store in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation and hygroscopicity .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of piperazine derivatives?
- Methodology : Conduct meta-analysis of literature to identify variables (e.g., assay protocols, cell lines, compound concentrations). Validate findings using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and orthogonal methods (e.g., flow cytometry for apoptosis). Cross-reference structural analogs (e.g., nitro vs. trifluoromethyl substituents) to isolate activity drivers .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified benzyl/naphthyl groups (e.g., halogenation, nitro reduction to amine) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like dopamine receptors or bacterial enzymes .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Target Engagement : Use radioligand binding assays (e.g., [3H]-spiperone for serotonin receptors) or fluorescence polarization.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .
Q. How are computational tools leveraged to predict synthetic accessibility and retrosynthetic pathways for novel derivatives?
- Methodology : Employ tools like Pistachio or Reaxys to prioritize precursors based on commercial availability and reaction feasibility. Use heuristic algorithms (e.g., Template_relevance) to score plausible routes, minimizing steps and hazardous reagents .
Data Analysis & Reproducibility
Q. What statistical methods are applied to address batch-to-batch variability in synthetic yields or bioactivity data?
- Methodology : Implement Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature). Use ANOVA and Tukey’s HSD test to assess significance. Establish QC criteria (e.g., ±5% yield deviation) for reproducibility .
Q. How do researchers mitigate artifacts in high-throughput screening (HTS) data for this compound?
- Methodology :
- Counter-Screens : Test against orthogonal assays (e.g., fluorescence interference, redox cycling).
- Hit Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
